molecular formula C16H13N5O2S B10906045 5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B10906045
M. Wt: 339.4 g/mol
InChI Key: GTXLFGIBVIAIFZ-LICLKQGHSA-N
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Description

“5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a 4-methylphenyl group and a nitrophenylmethylideneamino group, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The 4-methylphenyl group and the nitrophenylmethylideneamino group are introduced through substitution reactions using suitable reagents and catalysts.

    Hydrosulfide Introduction: The hydrosulfide group is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Catalysts and automated synthesis equipment may be used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

Industry

    Agriculture: Possible use as a pesticide or fungicide.

    Pharmaceuticals: Ingredient in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” would depend on its specific application. In general, triazole derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    Fluconazole: A well-known triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

“5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives. Its combination of a hydrosulfide group and aromatic substitutions makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O2S/c1-11-6-8-12(9-7-11)15-18-19-16(24)20(15)17-10-13-4-2-3-5-14(13)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+

InChI Key

GTXLFGIBVIAIFZ-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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